N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a pyridine-pyrrolidine hybrid scaffold and a meta-substituted toluyl group. Its structure combines a sulfonamide moiety, known for its role in bioactivity modulation (e.g., enzyme inhibition or receptor binding), with a pyridin-2-ylpyrrolidine system that may enhance solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-14-5-4-6-15(11-14)13-23(21,22)19-16-8-10-20(12-16)17-7-2-3-9-18-17/h2-7,9,11,16,19H,8,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVIRMCWHYZCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2CCN(C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides and features a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a tolyl group. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 399.4 g/mol. The structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of pyridine derivatives with pyrrolidine, followed by the introduction of the tolyl group through amide formation conditions. Key reagents include coupling agents such as EDCI or DCC, and bases like triethylamine for optimal yields.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Pharmacological Properties
- Inhibition of Enzymes : This compound has shown potential as an inhibitor for various enzymes, particularly those involved in lipid metabolism and signaling pathways. For instance, it has been investigated as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a role in neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial dysfunction pathways .
- Neuroprotective Effects : The ability to penetrate the blood-brain barrier suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative disorders like Alzheimer's disease .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on nSMase2 Inhibition : A study demonstrated that structurally similar compounds effectively inhibited nSMase2 activity, leading to reduced exosome release from brain cells, which is significant in Alzheimer's pathology .
- Cytotoxicity Assessment : Research comparing the cytotoxic effects of various sulfonamides indicated that this compound exhibited lower cytotoxicity while maintaining potent biological activity, making it a promising candidate for drug development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(m-tolyl)acetamide | Structure | Moderate inhibition of nSMase2 |
| N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)acetamide | Structure | High anticancer activity |
| 1-m-tolyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)methanesulfonamide | Structure | Neuroprotective effects |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Bioactivity Potential: The target compound’s sulfonamide-pyridine-pyrrolidine architecture aligns with kinase-targeting molecules like Example 56, which exhibit nanomolar inhibitory activity . However, the absence of fluorinated or chromenone groups in the target may reduce metabolic stability compared to Example 52.
Physicochemical and Pharmacokinetic Properties
Table 2: Substituent Effects on Properties
- Lipophilicity : The m-tolyl group in the target compound likely confers higher logP values compared to fluorinated analogs (e.g., Example 56), influencing membrane permeability.
- Solubility : The pyrrolidine ring may improve aqueous solubility relative to bicyclic or silylated derivatives .
Methodological Context
- Synthesis : Suzuki-Miyaura cross-coupling (used in for aryl boronic acid integration) could theoretically apply to the target compound’s synthesis, though its pyridine-pyrrolidine linkage may require alternative strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
